2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

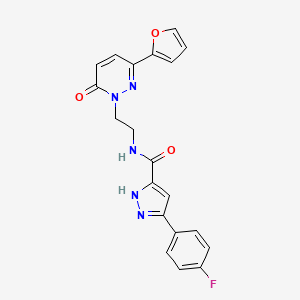

This compound is a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

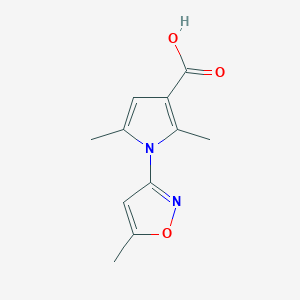

The synthesis of this compound involves a series of reactions. The structure-activity relationship of this series of compounds was studied by treating the single aromatic ring at positions 1, 3, and 5 of the pyridone ring . The synthesis process did not involve the use of toxic and odoriferous materials .Molecular Structure Analysis

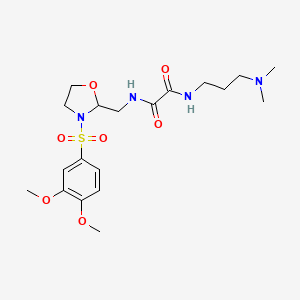

The molecular structure of this compound is characterized by a pyridone ring with a phenyl group and an acetic acid group attached to it . The compound is also known as DPAA.Chemical Reactions Analysis

The compound shows strong inhibitory action against ALR2, a rate-limited enzyme of the polyol pathway . It also exhibits powerful antioxidative action .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.235. It is a solid at room temperature .Aplicaciones Científicas De Investigación

Antiepileptic Activity

Perampanel is a novel, noncompetitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. Dysfunction of glutamatergic neurotransmission has been implicated in epilepsy and other neurological diseases. Perampanel has shown potent activity in both in vitro (AMPA-induced Ca2+ influx assay) and in vivo (AMPA-induced seizure model) studies . It is currently in regulatory submission for partial-onset seizures associated with epilepsy.

Neurodevelopmental Disorders

Gain-of-function variants in the GRIA2 gene (encoding AMPA receptors) have been associated with neurodevelopmental delay and seizures. Perampanel’s role as an AMPA receptor antagonist makes it relevant in this context .

Anti-Tumor Effects in Glioma Cells

Recent studies have explored perampanel’s anti-tumor effects in malignant glioma cells. While more research is needed, it shows promise as a potential therapeutic agent .

Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells

Interestingly, the antiepileptic drug oxcarbazepine inhibits the growth of patient-derived isocitrate dehydrogenase mutant glioma stem-like cells. Although not directly related to perampanel, this highlights the broader impact of antiepileptic agents on glioma biology .

Targeted Treatment Possibilities

Perampanel’s unique mechanism of action opens doors for targeted treatments. Further investigations may reveal additional applications beyond epilepsy management .

Safety And Hazards

Propiedades

IUPAC Name |

2-(2-oxo-5-phenylpyridin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14(12)9-13(16)17)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTRVDPVSLGQJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)

![4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2565370.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2565374.png)